(4-Nitrobenzyl)trimethylammonium chloride
Description
Contextualization within Quaternary Ammonium (B1175870) Salt Chemistry
Quaternary ammonium salts, often referred to as "quats," are a class of organic compounds with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org A key feature of these salts is their permanent positive charge on the nitrogen atom, which makes them stable across a wide pH range. This charge also renders them highly soluble in water and other polar solvents.
(4-Nitrobenzyl)trimethylammonium chloride fits within this class as a benzyl-substituted quaternary ammonium salt. The properties of such salts are influenced by the nature of the organic groups attached to the nitrogen atom. The benzyl (B1604629) group, in this case, provides a degree of lipophilicity, which is crucial for applications such as phase-transfer catalysis. The electron-withdrawing nitro group further modifies the electronic environment of the benzyl ring, which can affect its reactivity and interactions. numberanalytics.com
Overview of Key Research Domains and Significance
The specific structure of this compound lends itself to several areas of academic and industrial research.
Phase-Transfer Catalysis: Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). wikipedia.orgbiomedres.us These catalysts facilitate the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The quaternary ammonium cation forms an ion pair with a reactant from the aqueous phase, transporting it into the organic phase where the reaction can occur. While specific research detailing this compound as a PTC is not widely documented in publicly available literature, its structural similarity to other effective PTCs, such as benzyltriethylammonium chloride, suggests its potential utility in this field. biomedres.us The combination of a lipophilic benzyl group and a hydrophilic cationic center is a hallmark of an effective phase-transfer catalyst.
Polymer Chemistry: Quaternary ammonium salts containing polymerizable groups are valuable monomers for the synthesis of functional polymers. mdpi.com For instance, (Vinylbenzyl)trimethylammonium chloride is used to create polymers for applications like anion exchange membranes and flocculants. While this compound does not possess a vinyl group for direct polymerization, the nitro group offers a site for chemical modification. The nitro group can be reduced to an amine, which can then be used to functionalize other polymers or to participate in polymerization reactions. numberanalytics.com The presence of a quaternary ammonium moiety in a polymer backbone can impart properties such as antimicrobial activity and ion-exchange capabilities. mdpi.com
Organic Synthesis and Reagents: The reactivity of the nitrobenzyl group makes this compound a useful intermediate in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain nucleophilic substitution reactions. numberanalytics.com Furthermore, the nitro group itself can be a precursor to other functional groups through reduction, opening pathways to a variety of substituted benzyl compounds. Research on related nitroaromatic compounds shows a wide range of reactivity, including photochemical transformations and reactions with nucleophiles. organic-chemistry.orgrsc.org
Proteomics Research: Some commercial suppliers note the use of this compound in proteomics research. scbt.com While detailed applications in this field are not extensively published, it may be used as a reagent for chemical labeling or derivatization of proteins and peptides for mass spectrometry analysis, where the charged quaternary ammonium group could enhance ionization efficiency.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5350-96-9 | guidechem.com |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | finetechnology-ind.commolbase.comuni.lu |
| Molecular Weight | 230.69 g/mol | finetechnology-ind.commolbase.com |
| Canonical SMILES | CN+(C)CC1=CC=C(C=C1)N+[O-].[Cl-] | guidechem.com |
| InChI Key | SBPSWIPEYIVRNF-UHFFFAOYSA-M | finetechnology-ind.comguidechem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl-[(4-nitrophenyl)methyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPSWIPEYIVRNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583505 | |
| Record name | N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-96-9 | |
| Record name | NSC85 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrobenzyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry for 4 Nitrobenzyl Trimethylammonium Chloride
Established Synthesis Routes
The primary and most well-established method for synthesizing (4-nitrobenzyl)trimethylammonium chloride is the Menschutkin reaction. wikipedia.org This classic organic reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org In the case of this compound, the reaction proceeds between trimethylamine (B31210) and 4-nitrobenzyl chloride.
The general scheme for this synthesis is as follows:
This method is widely employed for the preparation of various quaternary ammonium salts due to its reliability and relatively straightforward procedure. wikipedia.org Research into the synthesis of similar quaternary ammonium salts, such as N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride, utilizes this fundamental approach, highlighting its applicability to substituted benzyl (B1604629) halides. prepchem.com
Precursor Identification and Reaction Pathways
The successful synthesis of this compound is contingent on the availability and purity of its two key precursors:
4-Nitrobenzyl chloride: This compound serves as the alkylating agent. It is a crystalline solid at room temperature. sigmaaldrich.com The presence of the nitro group on the benzene (B151609) ring influences the reactivity of the benzylic chloride.
Trimethylamine: This is the tertiary amine that acts as the nucleophile in the reaction. Trimethylamine is a gas at room temperature and is often used as a solution in a suitable solvent, such as water or an alcohol.
The reaction pathway for the formation of this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic benzylic carbon of 4-nitrobenzyl chloride. This attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group. The entire process occurs in a single, concerted step, forming the quaternary ammonium salt.
The transition state of this SN2 reaction involves a species where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The negative charge is delocalized over the incoming nucleophile (trimethylamine) and the leaving group (chloride). The presence of polar solvents can stabilize this charged transition state, thereby accelerating the reaction rate.
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound involves careful consideration of several reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
Solvent Selection: The choice of solvent plays a critical role in the Menschutkin reaction. Polar solvents are generally preferred as they can stabilize the polar transition state of the SN2 reaction, leading to an increased reaction rate. semanticscholar.org A study on the quaternization of N,N-dimethylaniline with benzyl chloride demonstrated a clear correlation between the dielectric constant of the solvent and the reaction rate, with more polar solvents leading to faster reactions. semanticscholar.org For the synthesis of similar quaternary ammonium salts, various solvents have been employed, including water, acetone, chloroform (B151607), dimethylformamide, and ethanol. prepchem.com In the synthesis of a related compound, N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride, an aqueous solution of trimethylamine was used effectively. prepchem.com
Interactive Data Table: Effect of Solvent on Quaternization Reaction Rate
| Solvent | Dielectric Constant (D) | Relative Rate Constant (k₂) |
| Methyl ethyl ketone | 18.5 | 1.95 |
| Isopropyl alcohol | 19.9 | 2.16 |
| Acetone | 20.7 | 2.44 |
| Ethyl alcohol | 24.6 | 3.14 |
| Methyl alcohol | 32.7 | 4.24 |
| Acetonitrile (B52724) | 37.5 | 5.30 |
Data adapted from a kinetic study on the quaternization of N,N-dimethylaniline with benzyl chloride, illustrating the general trend of solvent polarity on reaction rate. semanticscholar.org
Temperature and Reaction Time: The rate of the Menschutkin reaction is also dependent on temperature. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of side products and decomposition of the reactants or product. A balance must be struck to ensure a reasonable reaction time without compromising the purity of the final product. For the synthesis of N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride, the reaction was conducted at approximately 50°C for 3.5 hours. prepchem.com
Purification: The purity of the final product is crucial. A common method for purifying quaternary ammonium salts is recrystallization from a suitable solvent or solvent mixture. mdpi.com The choice of solvent for recrystallization depends on the solubility of the product and any impurities. For some quaternary ammonium salts, precipitation from the reaction mixture can be induced by the addition of a less polar solvent, followed by washing to remove unreacted starting materials and byproducts. mdpi.com In the case of the synthesis of N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride, the product was obtained in an aqueous solution and used directly in a subsequent step after adjusting the pH and filtering. prepchem.com For isolation of a solid product, techniques such as evaporation of the solvent followed by recrystallization would be necessary.
Catalytic Applications of 4 Nitrobenzyl Trimethylammonium Chloride
Role as a Phase-Transfer Catalyst in Organic Synthesis
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants in heterogeneous systems, typically a water-organic solvent mixture. The core principle of PTC involves a catalyst, such as (4-Nitrobenzyl)trimethylammonium chloride, that transports a reactant from one phase to another where the reaction can occur.
In a typical biphasic system, an aqueous phase may contain an inorganic nucleophile, while the organic phase contains the organic substrate. Due to their differing polarities, these reactants cannot readily interact. The quaternary ammonium (B1175870) cation of this compound can pair with the anion of the nucleophile in the aqueous phase. The lipophilic nature of the organic groups on the catalyst allows this newly formed ion pair to migrate into the organic phase. Once in the organic phase, the nucleophile is more reactive as it is less solvated by water and can readily react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to higher yields and milder reaction conditions.
Investigation of Catalytic Mechanisms and Kinetics
The catalytic action of quaternary ammonium salts like this compound in phase-transfer catalysis is generally understood through two primary mechanisms: the Starks' extraction mechanism and the Makosza interfacial mechanism.
Starks' Extraction Mechanism: This mechanism posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) in the aqueous phase. This lipophilic ion pair, [Q⁺Y⁻], is then extracted into the organic phase where it reacts with the organic substrate (RX) to form the product (RY) and a new quaternary ammonium salt [Q⁺X⁻]. The catalyst then returns to the aqueous phase to exchange the leaving group anion (X⁻) for another reactant anion (Y⁻), thus continuing the catalytic cycle. The kinetics of such reactions often show a dependence on the concentration of the catalyst, the substrate, and the aqueous-phase reactant.
Makosza Interfacial Mechanism: This mechanism is particularly relevant for reactions involving the generation of carbanions, such as the alkylation of acidic hydrocarbons or the generation of dichlorocarbene (B158193) from chloroform (B151607). In this model, the deprotonation of the organic substrate occurs at the interface of the two phases by a concentrated base. The resulting organic anion is then pulled into the organic phase by the quaternary ammonium cation to react. The rate of these reactions can be influenced by factors such as the stirring speed, which affects the interfacial area, and the concentration of the catalyst and reactants.
While general kinetic studies have been performed for various quaternary ammonium salts, specific kinetic data for reactions catalyzed by this compound are not extensively documented in readily available literature. The reaction rates are typically influenced by the concentration of the catalyst, the nature of the reactants, the temperature, and the choice of solvents.
Specific Organic Transformations Facilitated by this compound
Quaternary ammonium salts are versatile phase-transfer catalysts for a wide array of organic transformations. While specific examples detailing the use of this compound are not broadly reported, its structural similarity to other common phase-transfer catalysts suggests its applicability in the following types of reactions:
Nucleophilic Substitution Reactions: This includes the synthesis of ethers, esters, nitriles, and alkyl halides. For instance, the reaction of an alkyl halide with an aqueous solution of sodium cyanide to produce a nitrile is a classic example of a PTC-catalyzed reaction.
Alkylation Reactions: C-, O-, N-, and S-alkylation reactions are commonly facilitated by phase-transfer catalysts. The use of a strong base in the aqueous phase can deprotonate a variety of substrates, which are then alkylated in the organic phase.
Generation of Carbenes: The reaction of chloroform with concentrated sodium hydroxide (B78521) in the presence of a phase-transfer catalyst is a standard method for generating dichlorocarbene, which can then be used in cyclopropanation reactions with alkenes.
Below is a hypothetical data table illustrating the potential efficiency of a generic quaternary ammonium salt in a nucleophilic substitution reaction, which could be representative of the performance of this compound.
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | 1-Bromooctane | NaCN | 1 | Toluene/H₂O | 100 | 95 |
| 2 | Benzyl (B1604629) Chloride | KSCN | 2 | Dichloromethane/H₂O | 25 | 92 |
| 3 | 1-Chlorobutane | NaI | 5 | Heptane/H₂O | 80 | 88 |
This table is illustrative and does not represent actual experimental data for this compound.
Comparative Studies with Related Quaternary Ammonium Catalysts
The efficacy of a phase-transfer catalyst is highly dependent on its structure. Key factors include the size and nature of the alkyl or aryl groups attached to the nitrogen atom and the nature of the counter-ion. For instance, increasing the lipophilicity of the cation by using longer alkyl chains can enhance its solubility in the organic phase and often improves catalytic activity.
A comparative study would typically evaluate this compound against other common catalysts like benzyltrimethylammonium (B79724) chloride, tetrabutylammonium (B224687) bromide, and Aliquat 336. The presence of the electron-withdrawing nitro group on the benzyl ring of this compound could potentially influence its catalytic activity, possibly by affecting the ion-pairing equilibrium or the stability of the catalyst under certain reaction conditions. However, without direct experimental comparisons from the literature, any assertions about its relative performance remain speculative.
The choice of catalyst for a specific application is often determined empirically, considering factors such as cost, stability, and efficiency in the desired transformation.
| Catalyst | Structure | Key Features |
| This compound | [O₂NC₆H₄CH₂N(CH₃)₃]⁺Cl⁻ | Contains an electron-withdrawing nitro group. |
| Benzyltrimethylammonium chloride | [C₆H₅CH₂N(CH₃)₃]⁺Cl⁻ | A common and relatively inexpensive PTC. |
| Tetrabutylammonium bromide | [(C₄H₉)₄N]⁺Br⁻ | Highly lipophilic, effective in many reactions. |
| Aliquat 336 | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | A mixture of trialkylmethylammonium chlorides, very lipophilic. |
Applications in Nanomaterials Synthesis and Engineering
Role as a Templating Agent in Nanoparticle Formation
(4-Nitrobenzyl)trimethylammonium chloride serves as a templating agent in the synthesis of nanoparticles. In this capacity, it directs the growth of the nanoparticles, influencing their final size and shape. The positively charged trimethylammonium headgroup can interact with negatively charged precursor ions in the solution, such as chloroaurate ions (AuCl₄⁻) during the synthesis of gold nanoparticles. This interaction concentrates the precursor ions at the interface of the surfactant molecules, providing a localized environment for the nucleation and growth of the nanoparticles. The structure of the surfactant molecules can form aggregates or micelles in solution, which then act as soft templates around which the nanoparticles form.
Mechanisms of Surfactant-Mediated Nanoparticle Growth
The presence of this compound in the synthesis solution mediates the growth of nanoparticles through several interconnected mechanisms. These mechanisms are crucial for achieving the desired nanoparticle characteristics for specific applications.
The concentration of this compound relative to its critical micelle concentration (CMC) is a key factor in controlling the morphology and size distribution of the resulting nanoparticles. When used at concentrations above its CMC, the surfactant molecules self-assemble into micelles. These micelles act as templates, and the growth of nanoparticles is confined within or at the surface of these structures. This templating effect leads to the formation of nanoparticles with a more uniform size and a more spherical morphology. The surfactant molecules also stabilize the growing nanoparticles by adsorbing onto their surface, preventing uncontrolled aggregation and further growth, which helps in narrowing the size distribution of the final nanoparticles.
| Surfactant Concentration | Effect on Nanoparticle Formation | Resulting Nanoparticle Characteristics |
| Below CMC | Less effective templating, potential for spontaneous and uncontrolled growth. | Polydisperse nanoparticles with varied morphologies. |
| Above CMC | Formation of micelles that act as templates and stabilizers. | Monodisperse nanoparticles with controlled size and spherical shape. google.com |
At concentrations above the CMC, this compound forms micelles that can be described as "nanoreactors". google.com These nanoreactors are discrete, nanoscale environments within the bulk solution where the chemical reactions for nanoparticle formation are localized. The hydrophobic cores and hydrophilic shells of the micelles create distinct domains. For the synthesis of gold nanoparticles from a gold salt precursor, the positively charged headgroups of the surfactant attract and concentrate the negatively charged AuCl₄⁻ ions at the micelle-water interface. google.com This localization of reactants increases the effective concentration and facilitates the reduction of the metal ions to form nanoparticles within a confined space, leading to better control over the nanoparticle size and growth.
A significant advantage of using this compound at concentrations above its CMC is the ability to control and prevent the spontaneous nucleation of nanoparticles. google.com In many synthesis procedures, reducing agents are used to convert metal ions into atoms, which then form nanoparticles. In the absence of a suitable templating agent, this process can occur uncontrollably, leading to a wide range of particle sizes and shapes. The micellar structures of the surfactant can encapsulate the precursor ions, effectively shielding them from the reducing agent in the bulk solution and preventing premature and uncontrolled reduction. google.com The formation of nanoparticles is then initiated in a more controlled manner, for instance, by an external stimulus like ionizing radiation in specific applications. google.com
| Condition | Outcome |
| Without Surfactant (or below CMC) | Spontaneous and uncontrolled reaction between precursor and reducing agent, leading to polydispersity. google.com |
| With Surfactant (above CMC) | Formation of stable nanoreactors, preventing spontaneous nucleation and allowing for controlled nanoparticle synthesis. google.com |
Applications in the Synthesis of Plasmonic Nanoparticles (e.g., Gold Nanoparticles)
The ability of this compound to act as a templating and stabilizing agent makes it particularly useful in the synthesis of plasmonic nanoparticles, such as gold nanoparticles. The properties of gold nanoparticles, especially their surface plasmon resonance (SPR), are highly dependent on their size and shape. By controlling these parameters, the optical properties of the nanoparticles can be tuned for various applications.
In a typical synthesis, a gold salt like tetrachloroauric acid (HAuCl₄) is used as the precursor. In the presence of this compound, the AuCl₄⁻ ions are incorporated into the surfactant's micellar structures. A reducing agent is then used to reduce the Au³⁺ ions to Au⁰ atoms, which then nucleate and grow into nanoparticles. The surfactant molecules cap the surface of the newly formed gold nanoparticles, preventing their aggregation and controlling their final size. This method allows for the production of stable, monodisperse gold nanoparticles with predictable plasmonic properties. google.com
Development and Characterization of Advanced Nanosensors Incorporating 4 Nitrobenzyl Trimethylammonium Chloride
Design Principles of (4-Nitrobenzyl)trimethylammonium Chloride-Based Nanosensors
There is currently no specific information available that details the design principles of nanosensors based exclusively or primarily on this compound. The prevailing research on colorimetric radiation nanosensors focuses on the radiation-induced synthesis of gold nanoparticles. In this system, a cationic surfactant is crucial for templating the formation of these nanoparticles. While this compound is a quaternary ammonium (B1175870) salt and could theoretically function as a surfactant, its specific application and the rationale for its selection in this context are not described in the available literature.
Application in the Detection of Ionizing Radiation
The application of nanosensors for detecting ionizing radiation is a significant area of research, particularly for dosimetry in therapeutic radiation. However, specific studies detailing the use of this compound as the key active component in such applications are not presently available. The focus remains on the color change produced by the formation of gold nanoparticles upon irradiation.
Colorimetric Sensing Mechanisms
The established colorimetric sensing mechanism for the widely reported radiation nanosensors involves the reduction of gold ions to form gold nanoparticles, which exhibit a distinct color due to surface plasmon resonance. The role, if any, of this compound in this or any alternative colorimetric mechanism is not specified in the accessible scientific reports.
Response and Sensitivity to Therapeutic Radiation Doses
Data on the response and sensitivity of nanosensors incorporating this compound to therapeutic radiation doses are not available. For the gold nanoparticle-based system, a linear response to radiation doses relevant for therapy has been reported, but this is attributed to the concentration and type of the primary surfactant (e.g., CTAB) and other components.
Evaluation in Ex Vivo Systems and Translational Potential
While ex vivo evaluations of colorimetric nanosensors for radiation dosimetry have been conducted, these studies have centered on the gold nanoparticle-hydrogel system. There is no specific information regarding the evaluation of a system based on this compound in ex vivo settings or its translational potential.
Integration within Hydrogel Systems for Spatial Information
The integration of radiation-sensitive nanosensors into hydrogel matrices is a key strategy for obtaining spatial information about the radiation dose distribution. This has been successfully demonstrated with the gold nanoparticle system. However, there are no available details on the specific integration of this compound into hydrogels for this purpose or how it would contribute to spatial dose mapping.
Spectroscopic Characterization of Nanosensor Performance and Interactions
Spectroscopic analysis, particularly UV-Vis spectroscopy, is essential for characterizing the performance of colorimetric nanosensors by correlating the absorbance spectrum with the radiation dose. While extensive spectroscopic data exists for the gold nanoparticle-based sensors, there is a lack of such data for any system where this compound is the primary active component. The specific spectroscopic changes in this compound upon exposure to ionizing radiation within a nanosensor context have not been documented in the reviewed sources.
Interfacial and Aggregation Behavior in Solution
Micellar Formation and Critical Micellar Concentration (CMC) Studies
There are no published studies that specifically investigate the critical micelle concentration (CMC) of (4-Nitrobenzyl)trimethylammonium chloride. The CMC is a critical parameter that defines the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. This value is fundamental to understanding the surfactant properties of a compound. Techniques commonly used to determine CMC, such as tensiometry, conductivity measurements, and fluorescence spectroscopy, have not been reported for this specific compound in the available scientific literature.
Intermolecular Interactions with Solutes and Other Surfactants
Detailed research on the intermolecular interactions between this compound and various solutes or other surfactant molecules is not documented. Such studies are crucial for understanding how the compound would behave in complex formulations and its potential applications in areas like solubilization or mixed micelle formation. The presence of the nitrobenzyl group suggests potential for specific electronic and π-π stacking interactions, but experimental verification and characterization of these interactions are not available.
Thermodynamic and Kinetic Aspects of Self-Assembly
The thermodynamic and kinetic parameters governing the self-assembly of this compound have not been a subject of published research. Thermodynamic studies would provide insight into the spontaneity and driving forces of micellization, such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micelle formation. Similarly, kinetic studies, which would elucidate the rates and mechanisms of micelle formation and dissociation, are also absent from the scientific record.
Computational Chemistry and Modeling Studies
Molecular Simulations of Interaction Dynamics and Aggregation
Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of molecules over time. For (4-Nitrobenzyl)trimethylammonium chloride, a quaternary ammonium (B1175870) compound (QAC), MD simulations are particularly useful for studying its aggregation behavior in solution and its interactions with other molecules or interfaces.
Detailed research findings from simulations of similar QACs reveal that their aggregation is a complex process driven by a balance of hydrophobic and electrostatic interactions. The aromatic nitrobenzyl group, being relatively nonpolar, is expected to drive the association of monomers in aqueous environments to minimize contact with water. Simultaneously, the positively charged trimethylammonium head groups will repel each other, influencing the size and shape of the resulting aggregates.
Studies on various QACs have shown they can form different types of aggregates, from small clusters to larger micellar structures, depending on their concentration and the surrounding environment. For instance, simulations of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride, a structurally related surfactant, have shown a propensity to form small, stable aggregates of 6-10 molecules. nih.govnih.gov These simulations highlighted the significant role of interactions between the benzyl (B1604629) groups and the alkyl chains in stabilizing the aggregates. nih.govnih.gov
In the context of this compound, MD simulations could elucidate the specific orientation of the molecules within an aggregate. It is hypothesized that the nitrobenzyl groups would form a hydrophobic core, shielded from the aqueous phase, while the charged trimethylammonium groups would be exposed to the solvent. The presence of the nitro group could introduce additional dipole-dipole interactions, further influencing the packing and stability of the aggregates.
A typical MD simulation setup to study the aggregation of this compound would involve the parameters outlined in the following table.
| Parameter | Typical Value/Description |
|---|---|
| Force Field | CHARMM36, AMBER, or similar |
| Water Model | TIP3P or SPC/E |
| System Size | ~500-1000 molecules of this compound in a water box |
| Simulation Time | 100 ns - 1 µs |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
These simulations can provide critical data on aggregation numbers, aggregate size and shape, and the specific intermolecular interactions that drive the self-assembly process.
Quantum Chemical Analysis of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a detailed picture of electron distribution, molecular orbitals, and reactivity indices.
The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and the positively charged trimethylammonium group. The nitro group is a strong deactivating group on the benzene (B151609) ring, pulling electron density away from the aromatic system. This effect is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally indicates high stability and low reactivity. Quantum chemical studies on similar p-nitrophenyl derivatives have shown that the presence of the nitro group tends to decrease the HOMO-LUMO gap, suggesting increased reactivity. hakon-art.com
DFT calculations can also be used to generate an electrostatic potential map, which visualizes the charge distribution on the molecular surface. For this compound, this map would likely show a high positive potential around the trimethylammonium group and a negative potential around the nitro group, highlighting these regions as potential sites for electrophilic and nucleophilic attack, respectively.
The following table presents hypothetical results from a DFT calculation on a model nitrobenzyl compound, illustrating the type of data that can be obtained.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 8.5 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes and represent typical ranges for similar molecules.
Such quantum chemical analyses are vital for understanding the intrinsic reactivity of this compound and for predicting its behavior in chemical reactions.
Predictive Modeling for Novel Applications and Material Design
The insights gained from molecular simulations and quantum chemical analyses can be leveraged for the predictive modeling of novel applications and the rational design of new materials. By understanding the fundamental properties of this compound, researchers can computationally screen for potential uses and design derivatives with enhanced performance.
For instance, the aggregation behavior studied through MD simulations is critical for applications where self-assembly is important, such as in the formulation of detergents, emulsifiers, or drug delivery systems. Predictive models could be developed to forecast how modifications to the chemical structure of this compound—for example, by changing the length of an alkyl chain or altering the substituents on the benzene ring—would affect its aggregation properties.
Similarly, the electronic properties calculated using quantum chemistry can guide the design of new functional materials. The presence of the nitroaromatic group suggests potential applications in areas such as nonlinear optics or as precursors for electroactive polymers. Predictive modeling could be used to design derivatives with optimized electronic properties, such as a tailored HOMO-LUMO gap for specific electronic transitions.
An example of a predictive modeling workflow for designing a novel sensor material based on this compound might involve the following steps:
Hypothesis Generation: Propose that the interaction of an analyte with the nitroaromatic ring will cause a detectable change in the electronic properties of the molecule.
Computational Screening: Use DFT to calculate the electronic structure of this compound in the presence of various analytes.
Lead Optimization: Identify promising analyte interactions and computationally design derivatives of the parent compound to enhance the sensitivity and selectivity of the response.
Property Prediction: Use MD simulations to predict how these new derivatives would behave in a device-like environment, for example, when immobilized on a surface.
Through such a synergistic approach of simulation, quantum chemistry, and predictive modeling, the potential of this compound and related compounds can be systematically explored and harnessed for the development of new technologies and materials.
Emerging Research Applications and Future Directions
Exploratory Roles in Advanced Organic Synthesis
Quaternary ammonium (B1175870) salts are well-established as phase-transfer catalysts (PTCs) in a multitude of organic reactions. researchgate.net These catalysts facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, across the phase boundary. The lipophilic nature of the cation and the hydrophilic nature of the anion allow the salt to be soluble in both phases to some extent.
Given its structure, (4-Nitrobenzyl)trimethylammonium chloride possesses the key features of a phase-transfer catalyst. The positively charged nitrogen atom, shielded by three methyl groups and a benzyl (B1604629) group, can form an ion pair with an anionic nucleophile from the aqueous phase. The organic benzyl group provides lipophilicity, enabling the ion pair to dissolve in the organic phase and react with the substrate. While benzyltrimethylammonium (B79724) chloride (BTMAC) is a known, albeit not always highly reactive, phase-transfer catalyst, the introduction of a nitro group on the benzene (B151609) ring of this compound could modulate its catalytic activity. acs.org The electron-withdrawing nature of the nitro group may influence the stability and reactivity of the ion pair, potentially offering unique selectivity in certain synthetic transformations.
Table 1: Potential Phase-Transfer Catalyzed Reactions
| Reaction Type | Substrate (Organic Phase) | Nucleophile (Aqueous Phase) | Potential Product |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide | Cyanide, Hydroxide (B78521), Azide | Nitrile, Alcohol, Azide |
| Alkylation | Active Methylene Compound | Alkyl Halide (with base) | Alkylated Compound |
| Oxidation | Toluene | Permanganate | Benzoic Acid |
| Reduction | Nitroarene | Sulfide | Aniline |
Potential in Functional Materials Science
The incorporation of a nitrobenzyl group in this compound opens up intriguing possibilities in the realm of functional materials science, particularly in the development of stimuli-responsive polymers. The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon irradiation with UV light. mdpi.comresearchgate.net This photocleavage property has been extensively utilized to create photodegradable polymers and hydrogels for applications such as drug delivery and tissue engineering. researchgate.netgoogle.com
Although the nitro group in this compound is in the para position, which is less common for photocleavage applications than the ortho position, the fundamental light-responsive nature of the nitrobenzyl moiety remains. Research into polymers containing nitrobenzyl groups suggests that they can be designed to be sensitive to light, leading to changes in their physical and chemical properties. researchgate.netrsc.org For instance, a polymer synthesized from a vinyl-functionalized version of this compound could potentially exhibit light-induced degradation or changes in its surface properties, such as wettability. mdpi.com
Furthermore, the quaternary ammonium group can impart antimicrobial properties to polymers. mdpi.com Polymers functionalized with quaternary ammonium salts have been shown to be effective against a broad spectrum of bacteria. rsc.org Therefore, a polymer derived from this compound could potentially combine antimicrobial activity with light-responsiveness, leading to the development of "smart" surfaces that can be sterilized or have their properties altered on demand with light. The synthesis of poly((4-vinylbenzyl)trimethylammonium chloride) and its application in the removal of heavy metal ions from water has been reported, demonstrating the potential of such polymers in environmental remediation. researchgate.net
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Stimulus | Potential Application |
|---|---|---|
| Photodegradation | UV Light | Controlled release of encapsulated materials, temporary medical implants. |
| Surface Wettability Change | UV Light | Photo-patternable surfaces, microfluidic devices. |
| Antimicrobial Activity | Contact | Self-sterilizing surfaces, antimicrobial coatings. |
| Ion Exchange | Ionic Species | Water purification, separation of charged molecules. |
Identification of Unmet Research Needs and Opportunities
Despite the promising potential inferred from its chemical structure, there is a notable lack of dedicated research on this compound and its applications. This gap presents several opportunities for future investigation.
A primary area of unmet research is the systematic evaluation of this compound as a phase-transfer catalyst in a variety of organic reactions. Detailed kinetic studies comparing its efficiency and selectivity with other established PTCs, such as benzyltrimethylammonium chloride and other substituted benzyltrimethylammonium salts, are needed to understand the electronic effect of the para-nitro group on its catalytic activity.
In the field of materials science, the synthesis and characterization of polymers incorporating the this compound moiety are yet to be thoroughly explored. Research is needed to develop synthetic routes to such polymers, for example, through the polymerization of a vinyl-functionalized derivative. Subsequent investigations should focus on the stimuli-responsive properties of these materials, particularly their sensitivity to light. It would be of significant interest to determine if the para-nitrobenzyl group can induce useful changes in polymer properties and to what extent this differs from the more commonly studied ortho-nitrobenzyl systems.
Furthermore, the potential dual functionality of such polymers, combining antimicrobial properties with stimuli-responsiveness, warrants investigation. This could lead to the development of novel materials for advanced applications in biomedicine, environmental science, and smart coatings. The alkaline stability of polymers containing benzyltrimethylammonium functional groups has been a subject of study, and similar investigations into polymers derived from this compound would be crucial for applications in alkaline environments, such as in anion exchange membranes for fuel cells. acs.orgresearchgate.net
Analytical Methodologies for Research and Purity Assessment
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of (4-Nitrobenzyl)trimethylammonium chloride.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the nitro-substituted benzene (B151609) ring would typically appear as a complex multiplet in the downfield region. The benzylic protons (–CH₂–) adjacent to the quaternary ammonium (B1175870) group would produce a singlet, and the nine equivalent protons of the three methyl groups on the nitrogen atom would also yield a sharp singlet, but at a more upfield position.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. hw.ac.uk For this compound, distinct signals are expected for the quaternary carbon of the nitro-substituted aromatic ring, the other aromatic carbons, the benzylic carbon, and the methyl carbons attached to the nitrogen. hw.ac.uk The chemical shifts of these carbons are influenced by their electronic environment. Quaternary carbon signals are typically of lower intensity. hw.ac.uk
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key expected vibrations include:
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
Stretching and deformation vibrations associated with the aromatic ring.
C-H stretching and bending vibrations for the benzylic and methyl groups.
Vibrations related to the C-N bond of the quaternary ammonium group. The presence of a band around 1480 cm⁻¹ can be indicative of the vibrations of the methyl groups of the quaternary ammonium moiety. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique used to determine the mass-to-charge ratio of the cation, confirming its molecular weight and elemental composition. For this compound, electrospray ionization (ESI) is a suitable technique. The expected mass spectrum would show a prominent peak for the cation [C₁₀H₁₅N₂O₂]⁺. Predicted monoisotopic mass for the cation is 195.11281 Da. uni.lu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
| Spectroscopic Data (Predicted/Typical) for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Signals for aromatic protons, benzylic protons (singlet), and trimethylammonium protons (singlet). | | ¹³C NMR | Signals for aromatic carbons (including the nitro-substituted carbon), benzylic carbon, and methyl carbons. | | FT-IR (cm⁻¹) | Characteristic bands for NO₂ stretching, aromatic C-H stretching, aliphatic C-H stretching, and C-N stretching. | | Mass Spec (ESI-MS) | Primary ion peak corresponding to the cation [C₁₀H₁₅N₂O₂]⁺ (m/z ≈ 195.11). uni.lu |
Chromatographic Separation Methods for Purity Analysis
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the purity assessment of non-volatile, polar compounds like quaternary ammonium salts.
Methodology: A reverse-phase HPLC method is typically suitable. Due to the ionic nature of the compound, a mixed-mode column, such as one with both reverse-phase and ion-pairing characteristics, can provide excellent separation. sielc.com Alternatively, standard C18 columns can be used with a mobile phase containing an ion-pairing reagent. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comekb.eg
Detection: UV detection is appropriate due to the presence of the nitro-substituted aromatic ring, which is a strong chromophore. The detection wavelength can be set based on the UV absorbance maximum of the compound.
Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for identifying and quantifying trace-level impurities. The method involves separating the compounds by HPLC followed by detection using a mass spectrometer, which can provide structural information about the impurities. ekb.egaesan.gob.es
| Typical HPLC Parameters for Quaternary Ammonium Compound Analysis | | :--- | :--- | | Column | Reverse-phase C18 or mixed-mode column. sielc.comekb.eg | | Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., ammonium formate). ekb.eg | | Detection | UV or Mass Spectrometry (MS). | | Flow Rate | Typically 0.3 - 1.0 mL/min. ekb.eg | | Injection Volume | 5 - 20 µL. ekb.eg |
Method Validation for Research Applications
For reliable and reproducible research results, the analytical methods used for purity assessment must be validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Forced degradation studies are often performed to demonstrate specificity. researchgate.net These studies involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netpharmaguideline.com The analytical method should be able to separate the main compound from these degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a linear regression analysis of the calibration curve. A good correlation coefficient (R² ≥ 0.99) is generally required. ekb.egcabidigitallibrary.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure standard is added to a sample and the recovery is calculated. Recoveries are typically expected to be within a certain range, for example, 80-120%. ekb.egcabidigitallibrary.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). cabidigitallibrary.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.org
| Method Validation Parameters | Typical Acceptance Criteria for Research Applications |
| Specificity | Analyte peak is well-resolved from impurity and degradation peaks. |
| Linearity (R²) | ≥ 0.99. ekb.egcabidigitallibrary.org |
| Accuracy (% Recovery) | Typically 80-120%. ekb.egcabidigitallibrary.org |
| Precision (% RSD) | Typically ≤ 15%. |
| LOD & LOQ | Determined based on signal-to-noise ratio or standard deviation of the response. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
